2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butoxy]-1H-isoindole-1,3(2H)-dione 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butoxy]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0979271
InChI: InChI=1S/C20H16N2O5/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-27-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCON3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C20H16N2O5
Molecular Weight: 364.4 g/mol

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butoxy]-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC0979271

Molecular Formula: C20H16N2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butoxy]-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
IUPAC Name 2-[4-(1,3-dioxoisoindol-2-yl)oxybutyl]isoindole-1,3-dione
Standard InChI InChI=1S/C20H16N2O5/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-27-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2
Standard InChI Key HWNPVSCGILWPBK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCON3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCON3C(=O)C4=CC=CC=C4C3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator